molecular formula C12H20ClN B6184031 (2-methylpropyl)(1-phenylethyl)amine hydrochloride CAS No. 2624140-86-7

(2-methylpropyl)(1-phenylethyl)amine hydrochloride

Cat. No.: B6184031
CAS No.: 2624140-86-7
M. Wt: 213.7
InChI Key:
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Description

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₅ClN It is a derivative of (2-methylpropyl)(1-phenylethyl)amine, where the amine group is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methylpropyl)(1-phenylethyl)amine hydrochloride typically involves the reaction of 2-methylpropylamine with 1-phenylethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions in reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: (2-Methylpropyl)(1-phenylethyl)amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can convert the compound to its amine form.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: (2-Methylpropyl)(1-phenylethyl)amine.

  • Substitution: Various substituted amine derivatives.

Scientific Research Applications

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-methylpropyl)(1-phenylethyl)amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The specific mechanism would vary based on the context of its application and the biological system being studied.

Comparison with Similar Compounds

(2-Methylpropyl)(1-phenylethyl)amine hydrochloride can be compared with other similar compounds, such as:

  • N-ethyl-N-phenylamine hydrochloride: Similar structure but different alkyl groups.

  • N-methyl-N-phenylethanolamine hydrochloride: Similar phenylethyl group but different amine substitution.

Uniqueness: The uniqueness of this compound lies in its specific combination of alkyl and phenylethyl groups, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

2624140-86-7

Molecular Formula

C12H20ClN

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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